(r)-Mandelic acid is a natural product found in Pisolithus tinctorius, Pisolithus arhizus, and other organisms with data available.
(R)-(-)-Mandelic acid
CAS No.: 611-71-2
Cat. No.: VC0534485
Molecular Formula: C8H8O3
Molecular Weight: 152.15 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 611-71-2 |
---|---|
Molecular Formula | C8H8O3 |
Molecular Weight | 152.15 g/mol |
IUPAC Name | (2R)-2-hydroxy-2-phenylacetic acid |
Standard InChI | InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m1/s1 |
Standard InChI Key | IWYDHOAUDWTVEP-SSDOTTSWSA-N |
Isomeric SMILES | C1=CC=C(C=C1)[C@H](C(=O)O)O |
SMILES | O=C(O)[C@H](O)C1=CC=CC=C1 |
Canonical SMILES | C1=CC=C(C=C1)C(C(=O)O)O |
Appearance | Solid powder |
Melting Point | 119 °C 123.5 °C |
Introduction
Structural and Chemical Properties of (R)-(-)-Mandelic Acid
(R)-(-)-Mandelic acid () is characterized by a chiral center at the α-carbon, yielding two enantiomers: (R)-(-) and (S)-(+). The (R)-enantiomer exhibits a specific rotation of (c = 1, HO) and a melting point of . Its solubility profile includes high solubility in polar solvents such as water ( at ) and ethanol, facilitating its use in aqueous biocatalytic systems .
Table 1: Physicochemical Properties of (R)-(-)-Mandelic Acid
Property | Value |
---|---|
Molecular Weight | 152.15 g/mol |
Melting Point | 131°C |
Specific Rotation | (c = 1, HO) |
Solubility in Water | 50 g/L (25°C) |
pKa | 3.41 |
Biotechnological Synthesis Strategies
Enzymatic Hydrolysis of Nitriles
The enzymatic conversion of mandelonitrile to (R)-(-)-mandelic acid using nitrilases has emerged as the most efficient method. Nitrilase from Alcaligenes faecalis immobilized on tris(hydroxymethyl)phosphine (THP)-treated E. coli cells achieved a productivity of , with a substrate tolerance of . This system retained 64% activity after 60 reaction cycles, demonstrating exceptional operational stability .
Table 2: Comparison of Biocatalytic Systems for (R)-(-)-Mandelic Acid Production
Substrate Engineering
Alternative substrates such as mandelamide and o-chloromandelonitrile have been explored to circumvent substrate inhibition. For instance, Pseudomonas putida nitrile hydratase converted o-chloromandelonitrile to (R)-(-)-mandelic acid with at substrate concentration .
Pharmaceutical Applications
Chiral Intermediate in Drug Synthesis
(R)-(-)-Mandelic acid serves as a precursor for semisynthetic β-lactam antibiotics (e.g., penicillin and cephalosporin) and antitumor agents like paclitaxel derivatives . Its stereochemical purity (>99% ee) is critical for avoiding racemic byproducts that compromise drug efficacy .
Industrial-Scale Production Innovations
Fed-Batch Bioreactor Systems
A continuous fed-batch process using E. coli M15/BCJ2315 nitrilase achieved a record substrate loading of , yielding (R)-(-)-mandelic acid with . Scaling to 10 L reactors maintained >95% conversion efficiency, validating commercial viability .
Immobilization Techniques
Crosslinking E. coli cells with THP enhanced thermal stability, increasing the half-life at from (free cells) to . This method reduced enzyme leaching by 92% compared to glutaraldehyde-based immobilization .
Analytical Characterization Methods
Table 3: Analytical Techniques for (R)-(-)-Mandelic Acid Purity Assessment
Method | Conditions | Detection Limit |
---|---|---|
Chiral HPLC | Chiralpak AD-H column, hexane:IPA (90:10) | 0.1% |
DMSO-d, 400 MHz | 98.5% purity | |
Polarimetry | Sodium D-line (589 nm) | ±0.1° |
Mass Spectrometry | ESI-MS, m/z 153 [M+H] | 1 ppm |
Future Directions and Challenges
Enzyme Engineering
Directed evolution of nitrilases to improve activity toward bulky substrates (e.g., o-chloromandelonitrile) remains a priority. Computational design using MM/PBSA methods has increased Burkholderia cenocepacia nitrilase stereoselectivity by 40% .
Continuous Flow Biocatalysis
Integrating immobilized nitrilases into microfluidic reactors could enhance space-time yields. Preliminary trials show a 3.2-fold productivity increase compared to batch systems .
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